Hapepunine
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Overview
Description
Hapepunine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, such as Fritillaria maximowiczii and Fritillaria thunbergii . These plants have been traditionally used in Chinese medicine for their antitussive and expectorant properties . This compound is one of the main active components contributing to these medicinal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hapepunine involves several steps, starting from simpler steroidal precursors. The process typically includes:
Oxidation: of the steroidal precursor to introduce necessary functional groups.
Cyclization: reactions to form the characteristic steroidal ring structure.
N-Methylation: to introduce the nitrogen atom into the steroidal framework.
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, particularly the bulbs of Fritillaria species. The extraction process involves:
Harvesting: the bulbs and drying them.
Grinding: the dried bulbs into a fine powder.
Solvent extraction: using organic solvents like methanol or ethanol to isolate this compound.
Purification: through chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Hapepunine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Hapepunine has several scientific research applications, including:
Mechanism of Action
Hapepunine exerts its effects primarily through interaction with muscarinic receptors. It selectively inhibits muscarinic M2 receptors, leading to its antitussive and expectorant effects . The compound also modulates various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Imperialine: Another steroidal alkaloid from Fritillaria species with similar antitussive properties.
Sinpeinine A: Exhibits selective inhibition of muscarinic M2 receptors, similar to hapepunine.
3β-Acetyl-imperialine: Selectively antagonizes muscarinic M3 receptors.
Uniqueness of this compound
This compound is unique due to its specific interaction with muscarinic M2 receptors, which distinguishes it from other similar compounds that may target different receptors or have varying selectivity .
Properties
IUPAC Name |
17-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXSIDXKCKLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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